7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride
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Overview
Description
7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride is a synthetic compound known for its unique chemical structure and properties It belongs to the isoalloxazine family, which is characterized by a tricyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride typically involves multiple steps. The starting materials often include isoalloxazine derivatives and chlorinated reagents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often involving steps such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- 7,8-Dichloro-10-(2-(dimethylamino)ethyl)isoalloxazine hydrochloride
- 7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine
- 7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine sulfate
Uniqueness: 7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dichloro substitution and dimethylamino propyl group contribute to its unique behavior in chemical reactions and biological interactions.
Properties
CAS No. |
97864-38-5 |
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Molecular Formula |
C15H16Cl3N5O2 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
3-(7,8-dichloro-2,4-dioxobenzo[g]pteridin-10-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H15Cl2N5O2.ClH/c1-21(2)4-3-5-22-11-7-9(17)8(16)6-10(11)18-12-13(22)19-15(24)20-14(12)23;/h6-7H,3-5H2,1-2H3,(H,20,23,24);1H |
InChI Key |
HNRHHFLHZSXOJL-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C2=CC(=C(C=C2N=C3C1=NC(=O)NC3=O)Cl)Cl.[Cl-] |
Origin of Product |
United States |
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